molecular formula C14H11BrN2O B1525820 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 875639-78-4

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1525820
CAS No.: 875639-78-4
M. Wt: 303.15 g/mol
InChI Key: UWBXQMQUOGPEKU-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 875639-78-4) is a brominated pyrrolopyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile and crucial synthetic intermediate for the development of more complex molecules. Its primary research value lies in its role as a key building block for the synthesis of tyrosine kinase inhibitors, as it forms the core structure of compounds investigated for their activity against targets like ABL1 . The molecular framework of this compound, featuring a 1H-pyrrolo[2,3-b]pyridine core substituted with a bromine atom and an ortho-methoxyphenyl group, allows for further functionalization via cross-coupling reactions, making it a valuable scaffold in library synthesis for biological screening . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a controlled laboratory setting. For comprehensive handling, storage, and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O/c1-18-13-5-3-2-4-10(13)12-8-17-14-11(12)6-9(15)7-16-14/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBXQMQUOGPEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875639-78-4
Record name 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
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Biological Activity

5-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (C14H11BrN2O) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

  • Molecular Formula : C14H11BrN2O
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 875639-78-4
  • IUPAC Name : this compound
  • SMILES : COC1=CC=CC=C1C2=CNC3=C2C=C(C=N3)Br

Anticancer Activity

Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a related study showed that pyrrole-based compounds inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range. The most active compounds demonstrated mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Efficacy

A specific study evaluated the cytotoxic effects of pyrroloquinolinones against human leukemia cell lines. The results indicated that these derivatives blocked tubulin assembly, leading to potent antiproliferative activity comparable to established chemotherapeutics like combretastatin A-4 .

CompoundCell LineIC50 (µM)
Pyrrole Derivative AJurkat Cells0.5
Pyrrole Derivative BK562 Cells0.8

Antibacterial Activity

The antibacterial potential of pyrrole derivatives has also been explored. In vitro evaluations revealed that certain derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. These findings suggest that modifications in the structure of pyrrole can lead to enhanced antibacterial activity .

Case Study: Antibacterial Efficacy

A series of pyrrole benzamide derivatives were tested for their antibacterial properties. The compounds showed superior efficacy compared to standard antibiotics, positioning them as promising candidates for further development as antibacterial agents .

CompoundPathogenMIC (µg/mL)
Compound XS. aureus3.12
Compound YE. coli10.0

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory effects. A study highlighted that certain compounds could significantly inhibit COX-2 activity, a key enzyme involved in inflammation pathways. The IC50 values for these compounds were reported to be comparable to celecoxib, a well-known anti-inflammatory drug .

Summary of Findings

The promising biological activities of this compound suggest its potential as a lead compound for drug development in various therapeutic areas.

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its versatility in forming various derivatives. The presence of the bromine atom and the methoxyphenyl group enhances its reactivity and solubility, making it suitable for various applications.

Medicinal Chemistry

5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit biological activities such as:

  • Anticancer Activity : Studies have suggested that pyrrolo[2,3-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

The unique structure of this compound allows it to serve as an important building block in organic synthesis. It can be utilized in:

  • Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex organic molecules.
  • Synthesis of Novel Heterocycles : Its reactivity can be exploited to synthesize a variety of novel heterocyclic compounds that may have distinct properties and applications.

Material Science

In material science, derivatives of pyrrolo[2,3-b]pyridine are being explored for their potential use in:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of these compounds make them suitable candidates for use in OLED technology.
  • Conductive Polymers : Their ability to form stable conjugated systems could lead to applications in conductive materials.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The researchers synthesized various derivatives and evaluated their efficacy against several cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cells.

Case Study 2: Synthesis Methodology

Research published in Organic Letters detailed a novel synthetic route for obtaining this compound via a one-pot reaction involving readily available starting materials. This method demonstrated high yields and purity, showcasing the compound's accessibility for further research and application development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
  • Structure : Bromine at C5, phenylethynyl group at C3.
  • Synthesis: Synthesized via Sonogashira coupling (51% yield) .
  • Comparison : The ethynyl group introduces linear rigidity and π-conjugation, enhancing planar stacking interactions. Unlike the 2-methoxyphenyl group, it lacks electron-donating effects, leading to reduced solubility and altered binding affinity .
5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (2)
  • Structure : Bromine at C5, 3,4-dimethoxyphenyl at C3.
  • Comparison : The para-methoxy groups increase electron density and steric bulk compared to the ortho-methoxy substituent in the target compound. This positional difference may enhance hydrophobic interactions in protein binding pockets .
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d)
  • Structure : Nitro group at C3, 4-methoxyphenyl at C4.
  • Synthesis : Suzuki coupling (94% yield) .
  • Comparison : The nitro group is strongly electron-withdrawing, reducing electron density at C3. This contrasts with the target compound’s methoxyphenyl group, which donates electrons. Such differences impact reactivity in downstream functionalization (e.g., nitro reduction vs. bromine substitution) .

Functional Group Variations

5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9)
  • Structure : Bromine at C5, aldehyde at C3.
  • Synthesis : Vilsmeier-Haack reaction (67% yield) .
  • Comparison : The aldehyde group offers a reactive site for nucleophilic additions (e.g., Grignard reactions), unlike the stable methoxyphenyl group. This makes 9 more versatile for derivatization but less stable under basic conditions .
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a)
  • Structure : Nicotinamide at C3, phenyl at C5.
  • Synthesis : Nitro reduction followed by acylation (36% yield) .
  • Comparison : The nicotinamide group enables hydrogen bonding with target proteins, a feature absent in the methoxyphenyl-substituted compound. This highlights how C3 substituents dictate pharmacological activity .
Kinase Inhibitors (FGFR1/TNIK)
  • Target Compound : The 2-methoxyphenyl group may interact with hydrophobic pockets in kinases, as seen in FGFR1 inhibitors where methoxyphenyl fragments improve binding .
  • 3,5-Bis(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (17) : Exhibits enhanced activity due to dual methoxy groups, suggesting that increasing electron density at C3/C5 improves potency .
Antiproliferative Agents
  • Thiazolyl-bis-pyrrolo[2,3-b]pyridines (1a–l): Hybrid structures with thiazole linkers show higher antiproliferative activity than monosubstituted derivatives, underscoring the importance of modular design .

Preparation Methods

Detailed Preparation Methods

Synthesis of 5-Bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine via Suzuki Coupling

A widely employed and efficient method involves Suzuki cross-coupling of a 5-bromo-3-halopyrrolo[2,3-b]pyridine intermediate with 2-methoxyphenylboronic acid.

Stepwise Procedure:
Step Reagents & Conditions Description
1. Preparation of 5-bromo-3-halopyrrolo[2,3-b]pyridine Starting from 5-bromo-2-aminopyridine, halogenation at position 3 is achieved using NBS or NIS in acetonitrile under mild conditions to afford 5-bromo-3-iodopyridin-2-amine intermediates. This step introduces the halogen at position 3, enabling subsequent cross-coupling.
2. Cyclization to form pyrrolo[2,3-b]pyridine core Treatment of the halogenated aminopyridine with acid catalysts (e.g., sulfuric acid/acetic acid mixture) and oxidants such as potassium iodate/I2 promotes cyclization to the pyrrolo[2,3-b]pyridine scaffold. Acid-catalysed cyclization forms the bicyclic azaindole structure.
3. Suzuki cross-coupling with 2-methoxyphenylboronic acid The 5-bromo-3-halopyrrolo[2,3-b]pyridine intermediate is reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), base (K2CO3 or Na2CO3), and solvent mixture (1,4-dioxane/H2O), typically under microwave irradiation at 120-130 °C for 20-30 minutes. This step installs the 2-methoxyphenyl substituent at position 3 via Suzuki coupling.

Key Literature Support:

  • The acid-catalyzed synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) from 3-alkynyl-2-aminopyridines and subsequent halogenation and Suzuki coupling are described by Laha et al. and Ibrahim et al..

  • Protection of the pyrrole nitrogen (N-1) with tosyl or benzenesulfonyl groups may be necessary to improve coupling efficiency and regioselectivity, followed by deprotection after coupling.

Alternative Synthetic Route: Direct Construction from 2-Bromo-5-methylpyridine Derivatives

Another approach starts from commercially available 2-bromo-5-methylpyridine, which is oxidized and nitrated to form key intermediates that undergo cyclization and cross-coupling.

Step Reagents & Conditions Description
1. Oxidation of 2-bromo-5-methylpyridine Reaction with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide. Introduces an N-oxide functional group facilitating further reactions.
2. Nitration Treatment with fuming nitric acid in sulfuric acid at 60-90 °C to obtain 2-bromo-5-methyl-4-nitropyridine-1-oxide. Introduces a nitro group at position 4.
3. Formation of vinyl intermediate Reaction with N,N-dimethylformamide dimethyl acetal in DMF at 120 °C to form (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide. Key intermediate for cyclization.
4. Cyclization to 6-bromo-1H-pyrrolo[3,2-c]pyridine Reduction with iron powder in acetic acid at 100 °C. Forms the bicyclic core.
5. Suzuki coupling with arylboronic acids Palladium-catalyzed reaction with 2-methoxyphenylboronic acid under basic conditions (K2CO3), pyridine, and Cu(OAc)2 in 1,4-dioxane at 85 °C under microwave irradiation. Introduces the 2-methoxyphenyl substituent.

This method is exemplified in the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and can be adapted for 5-bromo-3-(2-methoxyphenyl) derivatives.

Notes on Reaction Conditions and Yields

Reaction Step Typical Conditions Yield Range Notes
Halogenation (NBS/NIS) MeCN, room temp, 1-2 h 70-90% Selective bromination or iodination at position 3
Acid-catalyzed cyclization H2SO4/AcOH, 60-100 °C, 1-5 h 60-85% Efficient formation of pyrrolo[2,3-b]pyridine core
Suzuki coupling Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 120-130 °C, 20-30 min (microwave) 65-90% Microwave irradiation enhances reaction rate and yield
Protection/deprotection (if used) TsCl/NaH, TBAF for deprotection 80-95% Improves selectivity and yield in cross-coupling

Research Findings and Analytical Data

  • NMR Spectroscopy: The successful coupling and formation of the target compound are confirmed by ^1H NMR, showing characteristic signals for the pyrrolo[2,3-b]pyridine protons and the 2-methoxyphenyl aromatic and methoxy groups.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the brominated pyrrolo[2,3-b]pyridine bearing the 2-methoxyphenyl substituent.

  • Purification: Silica gel column chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields the pure compound as a solid.

  • Reaction Optimization: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in Suzuki cross-coupling steps.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Limitations
Suzuki coupling from 5-bromo-3-halopyrrolo[2,3-b]pyridine 5-bromo-2-aminopyridine → halogenation → cyclization Halogenation, acid-catalyzed cyclization, Suzuki coupling High regioselectivity, adaptable to various aryl groups May require protecting groups for N-1
Oxidation/nitration of 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine → oxidation → nitration → vinyl intermediate → cyclization Multi-step oxidation, nitration, reduction, Suzuki coupling Uses commercially available starting materials More steps, harsher conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : The compound is typically synthesized via cross-coupling reactions. For example, a Sonogashira coupling between 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine and 2-methoxyphenylacetylene can introduce the arylalkynyl group at the 3-position . Alternatively, Suzuki-Miyaura couplings using boronic acids (e.g., 2-methoxyphenylboronic acid) with brominated pyrrolopyridine precursors are employed, often requiring Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) .
  • Key Steps :

  • Bromination at the 5-position using NBS or Br₂ under controlled conditions.
  • Purification via silica gel chromatography (heptane/ethyl acetate or DCM/ethyl acetate mixtures) .

Q. How is the structure of this compound confirmed?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Aromatic protons (δ 8.3–7.1 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic. NH protons in pyrrole appear as broad singlets (δ ~12–13 ppm) .
  • HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+) validate synthesis .
  • X-ray Crystallography : Used for absolute configuration confirmation in related pyrrolopyridines .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions of pyrrolo[2,3-b]pyridines be addressed?

  • Challenge : Competing reactivity at brominated vs. iodinated positions (e.g., 3- vs. 5-substitution).
  • Solutions :

  • Use directing groups (e.g., nitro at the 3-position) to bias reactivity .
  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and solvent polarity .
  • Monitor reaction progress via TLC or LC-MS to identify intermediates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study : Derivatives with 3-alkynyl vs. 3-aryl groups show divergent kinase inhibition profiles.
  • Methodology :

  • Perform dose-response assays (IC₅₀ values) across multiple cell lines.
  • Use molecular docking to correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with binding affinity .
  • Validate selectivity via kinome-wide profiling .

Q. How can computational methods guide the design of this compound derivatives?

  • Approach :

  • DFT Calculations : Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on reactivity) .
  • Molecular Dynamics : Simulate interactions with target proteins (e.g., ATP-binding pockets in kinases) .
    • Validation : Synthesize top-ranked virtual hits and compare experimental vs. predicted activities .

Critical Analysis of Contradictions

  • Yield Discrepancies : Sonogashira reactions often yield <60% , while Suzuki couplings achieve >85% . This reflects differences in steric hindrance and boronic acid reactivity.
  • Biological Activity : Nitro-substituted derivatives (e.g., 3-nitro-5-aryl) show enhanced cytotoxicity but poor solubility, necessitating prodrug strategies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

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